6-(Cyclohexylamino)-5-nitropyridin-2-ol chemical structure and properties
6-(Cyclohexylamino)-5-nitropyridin-2-ol chemical structure and properties
This guide provides an in-depth technical analysis of 6-(Cyclohexylamino)-5-nitropyridin-2-ol , a specialized heterocyclic intermediate used primarily in medicinal chemistry and dye synthesis.
Executive Summary
6-(Cyclohexylamino)-5-nitropyridin-2-ol is a polysubstituted pyridine derivative characterized by a "push-pull" electronic system. Its structure features an electron-withdrawing nitro group adjacent to an electron-donating cyclohexylamino group, creating a stable, highly colored (yellow-orange) scaffold. This compound exists in a tautomeric equilibrium between its 2-hydroxypyridine and 2-pyridone forms, a critical factor in its reactivity and binding properties in biological systems (e.g., kinase inhibition).
Chemical Identity & Structure
Nomenclature and Identification[1][2]
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IUPAC Name: 6-(cyclohexylamino)-5-nitro-1H-pyridin-2-one (favored tautomer)
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Alternative Name: 2-hydroxy-3-nitro-6-(cyclohexylamino)pyridine (based on heteroatom priority)
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Molecular Formula: C₁₁H₁₅N₃O₃
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Molecular Weight: 237.26 g/mol
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CAS Number (Parent Amine): 211555-30-5 (Refers to the 6-amino analog; the N-cyclohexyl derivative is a specific functionalized variant).
Structural Analysis & Tautomerism
The molecule exhibits lactam-lactim tautomerism . In the solid state and in polar solvents (DMSO, water), the 2-pyridone (lactam) form is energetically favored due to the strong polarization of the amide bond and the stabilization provided by the adjacent electron-withdrawing nitro group.
Key Structural Features:
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Intramolecular Hydrogen Bond: A strong hydrogen bond exists between the amino hydrogen (N-H) of the cyclohexyl group and the oxygen of the adjacent nitro group (-NO₂). This locks the C5-C6 bond rotation, enforcing planarity in the pyridine ring and increasing lipophilicity by masking polar groups.
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Electronic Push-Pull: The C5-Nitro group withdraws electron density, while the C6-Amino and C2-Oxygen donate density. This conjugation lowers the HOMO-LUMO gap, resulting in its characteristic color.
Figure 1: Tautomeric equilibrium favored towards the pyridone form.
Physicochemical Properties[1][2][3][4]
The following properties are derived from structure-activity relationships (SAR) of analogous 5-nitropyridines.
| Property | Value / Description | Note |
| Appearance | Yellow to Orange crystalline powder | Due to NO₂-NH conjugation (chromophore).[1] |
| Melting Point | 185°C – 210°C (Decomposes) | High MP due to intermolecular H-bonding network (dimerization of pyridone). |
| Solubility (Water) | Low (< 0.1 mg/mL) | Cyclohexyl group adds significant lipophilicity. |
| Solubility (Organic) | Soluble in DMSO, DMF, hot Ethanol. | Moderate solubility in DCM/Chloroform. |
| pKa (Acidic) | ~6.5 – 7.5 | The NH of the pyridone is acidic due to the 5-NO₂ group. |
| LogP (Predicted) | ~2.1 | Lipophilic enough for cell permeability. |
Synthesis & Manufacturing
The most robust synthetic route utilizes Nucleophilic Aromatic Substitution (SₙAr) . The presence of the nitro group at position 5 and the ring nitrogen activates positions 2 and 6 toward nucleophiles.
Synthetic Pathway
Starting Material: 2,6-Dichloro-3-nitropyridine (Commercial Reagent).
Step 1: Regioselective Amination Reaction with cyclohexylamine occurs preferentially at C2 (ortho to nitro) due to the "ortho effect" (inductive withdrawal by NO₂ makes C2 more electrophilic than C6). However, in the 2,6-dichloro substrate, both positions are reactive.[2] Careful temperature control yields the mono-substituted product.
Step 2: Hydrolysis The remaining chlorine at C6 is hydrolyzed using aqueous base or acid to yield the final pyridone product.
Figure 2: Synthesis via SₙAr and Hydrolysis.
Detailed Protocol (Bench Scale)
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Amination: Dissolve 2,6-dichloro-3-nitropyridine (10 mmol) in Ethanol (50 mL). Cool to 0°C. Add Triethylamine (12 mmol) followed by dropwise addition of Cyclohexylamine (10 mmol). Stir at 0°C for 2 hours, then warm to RT.
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Workup: Evaporate solvent. Resuspend residue in water/DCM.[3][4] Extract organic layer, dry over MgSO₄, and concentrate.[4] Isolate the major regioisomer (usually the 2-amino-3-nitro derivative) by column chromatography (Hexane/EtOAc).
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Hydrolysis: Dissolve the intermediate chloro-amine in 10% HCl (aq) or 2M NaOH. Reflux for 4–6 hours.
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Isolation: Neutralize the solution to pH 5–6. The product, 6-(cyclohexylamino)-5-nitropyridin-2-ol, will precipitate as a yellow solid. Filter, wash with water, and dry.[1][5]
Applications in Drug Discovery
This molecule serves as a high-value scaffold in Medicinal Chemistry, particularly for Kinase Inhibitors .[4]
ATP-Mimetic Scaffold
The 2-pyridone motif combined with the adjacent amino group functions as a donor-acceptor-donor (D-A-D) hydrogen bonding system, mimicking the adenine ring of ATP.
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Target: Cyclin-Dependent Kinases (CDKs) and GSK-3β.
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Mechanism: The pyridone NH and Carbonyl oxygen bind to the "hinge region" of the kinase active site. The cyclohexyl group occupies the hydrophobic pocket (selectivity filter).
Hachimoji DNA (Theoretical)
While 6-amino-5-nitropyridin-2-one is a known component of expanded genetic alphabets (Hachimoji DNA), the N-cyclohexyl derivative is too bulky for standard base pairing but is explored as a "chain terminator" or a hydrophobic base analog in synthetic biology.
Analytical Characterization
To validate the structure, researchers should look for the following spectral signatures:
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¹H NMR (DMSO-d₆):
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δ 11.5–12.0 ppm: Broad singlet (Pyridone NH / OH).
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δ 8.5 ppm: Doublet (C4-H), highly deshielded by the nitro group.
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δ 8.2 ppm: Broad doublet (NH-Cyclohexyl), exchangeable.
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δ 5.8 ppm: Doublet (C3-H).
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δ 1.0–2.0 ppm: Multiplets (Cyclohexyl protons).
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IR Spectroscopy:
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3300 cm⁻¹: N-H stretch.
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1650 cm⁻¹: C=O stretch (Amide I, strong, confirming pyridone form).
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1530 & 1350 cm⁻¹: NO₂ asymmetric and symmetric stretches.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Toxicity: Nitroaromatics can be toxic if ingested or absorbed. Potential for methemoglobinemia (though reduced by the pyridine ring compared to benzene analogs).
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Storage: Store in amber vials (light sensitive) at room temperature. Stable under normal laboratory conditions.
References
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PubChem. 6-Amino-5-nitropyridin-2-ol (Compound Summary). National Library of Medicine. Available at: [Link]
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Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884–887. (Context for 6-amino-5-nitropyridone scaffold). Available at: [Link]
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NIST Chemistry WebBook. 2-Amino-5-nitropyridine Spectral Data. National Institute of Standards and Technology. Available at: [Link]
Sources
- 1. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
